(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol
Description
Properties
IUPAC Name |
(1-methylbenzotriazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-8-3-2-6(5-12)4-7(8)9-10-11/h2-4,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLCKOBNGNRDPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CO)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380179 | |
| Record name | (1-Methyl-1H-benzotriazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120321-72-4 | |
| Record name | 1-Methyl-1H-benzotriazole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120321-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Methyl-1H-benzotriazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methyl-1H-1,2,3-benzotriazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Regioselective Methylation of the Triazole Ring
Introducing the methyl group at the 1-position of benzotriazole requires careful control to avoid N-isomerization or quaternization. A patent detailing the synthesis of 1-methyl-1,2,4-triazole derivatives provides a transferable methodology . In this process, 1,2,4-triazole was methylated using chloromethane in the presence of potassium hydroxide (KOH) and ethanol under reflux conditions. While this example pertains to a different triazole isomer, analogous conditions could be applied to benzo[d] triazole systems.
Proposed Methylation Protocol for Benzotriazole
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Substrate : 1H-Benzo[d] triazol-5-yl-methanol or its ester precursor.
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Methylating Agent : Chloromethane (gas or solution).
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Base : KOH or another strong alkali to deprotonate the triazole nitrogen.
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Solvent : Ethanol or THF.
Challenges :
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Regioselectivity : Ensuring methylation occurs exclusively at the 1-position rather than the 2- or 3-positions.
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Compatibility : Protecting the hydroxymethyl group during methylation may necessitate temporary protection (e.g., as a silyl ether or ester).
Integrated Synthesis: Methylation Followed by Ester Reduction
A plausible two-step route to the target compound involves:
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Reduction to Alcohol :
Hypothetical Yield Estimate :
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Overall yield : ~57–69%.
Comparative Analysis of Synthetic Routes
Mechanistic and Practical Considerations
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Regioselectivity in Methylation : The 1-position of benzotriazole is less sterically hindered than the 2- or 3-positions, favoring methylation there under kinetic control .
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Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing ionic intermediates.
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Temperature : Elevated temperatures (reflux) drive methylation but may increase side reactions like quaternization.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, such as aldehydes, carboxylic acids, alcohols, and amines .
Scientific Research Applications
(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as corrosion inhibitors and UV filters
Mechanism of Action
The mechanism of action of (1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems. These interactions enable the compound to exert its biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects in Triazole Derivatives
Table 1: Comparison of Triazole-Based Methanol Derivatives
Key Observations :
- Aromaticity: The benzotriazole core in the target compound confers greater thermal stability (melting point >200°C) compared to non-fused triazole analogs .
- Substituent Impact : Ethyl or difluoroethyl groups increase lipophilicity, while methyl groups optimize steric bulk without significantly altering polarity .
- Hydrogen Bonding : The hydroxymethyl group enables hydrogen bonding, critical for crystal engineering and metal coordination .
Benzimidazole and Benzoheterocycle Analogs
Table 2: Benzo-Fused Heterocycle Derivatives
Key Observations :
- Ring Heteroatoms : Benzimidazoles (two nitrogen atoms) exhibit distinct coordination behavior compared to benzotriazoles (three nitrogen atoms), influencing their antioxidant and catalytic roles .
- Functional Groups : Ester derivatives (e.g., ethyl carboxylate) prioritize lipophilicity, whereas hydroxymethyl groups enhance aqueous solubility .
Biological Activity
(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol (CAS Number: 120321-72-4) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by research findings and data tables.
Chemical Structure and Properties
The compound has the molecular formula and features a triazole ring, which is known for its diverse biological activities. The structure is characterized by a methyl group at the 1-position of the benzo-triazole moiety and a hydroxymethyl group.
Synthesis
The synthesis of this compound typically involves the reaction of 1-methyl-1H-benzo[d][1,2,3]triazole with formaldehyde under acidic conditions. This reaction produces an intermediate that is further reduced to yield the final product .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of benzotriazole compounds, it was found that certain derivatives displayed potent activity against several bacterial strains and fungi. The compound was tested against both Gram-positive and Gram-negative bacteria as well as fungal species.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 25 µg/mL | |
| Aspergillus niger | 15 µg/mL |
The results indicate that the compound's activity can be comparable to standard antibiotics, suggesting its potential use in treating infections caused by resistant strains.
Anticancer Activity
In addition to antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
Table 2: Anticancer Activity of this compound
The IC50 values indicate effective concentrations at which the compound inhibits cell growth by 50%, highlighting its potential as a lead compound for further drug development.
The biological activity of this compound is attributed to its ability to interact with biological macromolecules. The triazole ring can form hydrogen bonds and participate in π-stacking interactions with DNA and proteins, which may disrupt cellular processes leading to antimicrobial or anticancer effects .
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays:
- Study on Antimicrobial Efficacy : A comparative study involving multiple benzotriazole derivatives demonstrated that this compound showed superior activity against multi-drug resistant strains of bacteria compared to traditional antibiotics .
- Anticancer Screening : In vitro assays revealed that treatment with this compound resulted in significant apoptosis in cancer cell lines, suggesting a mechanism involving programmed cell death pathways .
Q & A
Basic: What are the optimal synthetic routes for (1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol, and how can reaction efficiency be quantified?
Methodological Answer:
The synthesis of benzotriazole derivatives often employs microwave-assisted techniques to enhance reaction efficiency. For example, microwave irradiation (100–150°C, 10–30 min) has been used to synthesize similar triazole-thione derivatives, achieving yields up to 85% by reducing side reactions and improving regioselectivity . Conventional methods, such as nucleophilic substitution or condensation reactions, may require longer reaction times (12–24 hours) and higher catalyst loads (e.g., K₂CO₃ or CuI) . Efficiency can be quantified via:
- Yield optimization : Compare isolated yields under varying conditions (temperature, solvent, catalyst).
- Purity assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity .
- Kinetic studies : Monitor reaction progress via TLC or in situ FTIR to identify rate-limiting steps .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
Key techniques include:
- FTIR : Identify functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹, C-N triazole ring vibrations at 1500–1600 cm⁻¹) .
- NMR : ¹H/¹³C NMR to confirm structure (e.g., methyl group resonance at δ 2.5–3.0 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity and stability .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally related triazole derivatives .
Advanced: How can computational methods like DFT aid in understanding the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) can:
- Optimize geometry : Predict bond lengths and angles, validated against crystallographic data .
- Frontier molecular orbitals : Calculate HOMO-LUMO gaps to estimate reactivity and solvatochromic behavior .
- Electrostatic potential maps : Visualize nucleophilic/electrophilic sites for reaction mechanism hypotheses .
- Solvent effects : Use the Polarizable Continuum Model (PCM) to simulate UV-Vis spectral shifts in different solvents .
Advanced: What strategies resolve contradictions in biological activity data across different studies?
Methodological Answer:
Contradictions often arise from variability in experimental design. Mitigation strategies include:
- Standardized assays : Use uniform protocols (e.g., MTT for cytotoxicity, IC₅₀ determination) to compare results .
- Control matrices : Address organic degradation during long assays by stabilizing samples with continuous cooling .
- Meta-analysis : Statistically aggregate data from multiple studies to identify trends (e.g., logP vs. bioactivity correlations) .
- Replicate studies : Validate activity in ≥3 independent experiments with blinded data analysis .
Advanced: How to design experiments to assess the compound’s solvatochromic behavior?
Methodological Answer:
- Solvent selection : Test in solvents of varying polarity (e.g., hexane, ethanol, DMSO) .
- UV-Vis spectroscopy : Measure λₘₐₓ shifts and correlate with solvent polarity parameters (e.g., ET(30)) .
- Quantum mechanical modeling : Use TD-DFT to predict excitation energies and compare with experimental data .
- Kinetic stability : Monitor spectral changes over time to assess photodegradation in polar solvents .
Advanced: What are best practices for determining stability under various storage conditions?
Methodological Answer:
- Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months, with periodic HPLC analysis .
- Photostability : Use ICH Q1B guidelines to test degradation under UV/visible light .
- Lyophilization : Improve long-term stability by lyophilizing and storing at -20°C in amber vials .
- Degradation profiling : Identify byproducts via LC-MS and propose degradation pathways .
Advanced: What methodologies are recommended for molecular docking studies to predict the compound’s interaction with biological targets?
Methodological Answer:
- Target preparation : Retrieve protein structures (e.g., from PDB) and optimize protonation states using tools like AutoDockTools .
- Ligand preparation : Generate 3D conformers and assign charges via AM1-BCC in Open Babel .
- Docking protocols : Use AutoDock Vina with flexible residues in the binding pocket; validate with co-crystallized ligands .
- Binding affinity analysis : Compare docking scores (ΔG) with known inhibitors and correlate with in vitro IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
